DX2-201

Description

Properties

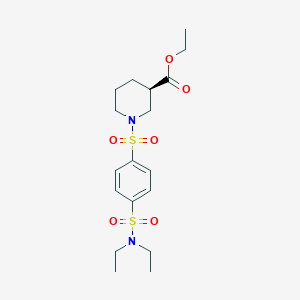

Molecular Formula |

C18H28N2O6S2 |

|---|---|

Molecular Weight |

432.6 g/mol |

IUPAC Name |

ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate |

InChI |

InChI=1S/C18H28N2O6S2/c1-4-19(5-2)27(22,23)16-9-11-17(12-10-16)28(24,25)20-13-7-8-15(14-20)18(21)26-6-3/h9-12,15H,4-8,13-14H2,1-3H3/t15-/m1/s1 |

InChI Key |

YXHKYCUPYONBDS-OAHLLOKOSA-N |

Isomeric SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H](C2)C(=O)OCC |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DX2-201

A First-in-Class NDUFS7 Antagonist for Pancreatic Cancer Therapy

This technical guide provides a comprehensive overview of the mechanism of action of DX2-201, a novel small-molecule inhibitor with significant potential in the treatment of pancreatic cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, cellular effects, and the experimental basis for these findings.

Introduction

Pancreatic cancer is a malignancy with a notably poor prognosis, largely due to late diagnosis and limited effective therapeutic options. A key characteristic of pancreatic cancer cells is their metabolic adaptability, which allows them to thrive in the nutrient-deprived tumor microenvironment by upregulating oxidative phosphorylation (OXPHOS). This compound emerges as a promising therapeutic agent that targets this metabolic vulnerability. It is a first-in-class antagonist of the NADH/ubiquinone oxidoreductase core subunit S7 (NDUFS7), a critical component of complex I in the mitochondrial electron transport chain. By inhibiting NDUFS7, this compound disrupts mitochondrial function and suppresses the proliferation of pancreatic cancer cells.[1][2][3]

Core Mechanism of Action

This compound exerts its anti-cancer effects through a targeted disruption of mitochondrial respiration. The core of its mechanism lies in the specific inhibition of NDUFS7, an essential subunit of Complex I (NADH:ubiquinone oxidoreductase).

Molecular Target and Binding

The direct target of this compound has been identified as NDUFS7.[1][3] Evidence for this direct interaction was established through exome sequencing of this compound-resistant cancer cell clones, all of which harbored a pV91M mutation in the NDUFS7 gene.[1][3] This mutation is located at the interface of NDUFS7 and another subunit, NDUFS2, within the ubiquinone-binding channel. This compound is believed to bind to a novel pocket at this interface, thereby blocking the binding of ubiquinone, a critical step in the electron transport chain.

Inhibition of Oxidative Phosphorylation (OXPHOS)

By preventing ubiquinone binding, this compound effectively inhibits the activity of Complex I.[1][2] This inhibition disrupts the flow of electrons along the electron transport chain, leading to a suppression of OXPHOS. The consequences of this inhibition are multifaceted:

-

Decreased ATP Production: With OXPHOS impaired, the primary pathway for ATP generation in mitochondria is shut down. This leads to a significant reduction in cellular ATP levels, particularly in cells that are highly dependent on mitochondrial respiration.[1]

-

Altered Redox Balance: Complex I is a major site of NAD+ regeneration from NADH. Inhibition of Complex I by this compound leads to an increase in the cellular NADH/NAD+ ratio, disrupting the cellular redox balance.[1]

-

Induction of Apoptosis: The disruption of mitochondrial function and the resulting cellular stress, including the generation of reactive oxygen species (ROS), ultimately triggers apoptotic cell death.[1]

Cellular and Metabolic Consequences

The inhibition of OXPHOS by this compound initiates a cascade of cellular and metabolic changes:

-

Upregulation of Glycolysis: As a compensatory mechanism for the loss of mitochondrial ATP production, cancer cells treated with this compound upregulate glycolysis.[1]

-

Downregulation of Nucleotide Synthesis: Multiomics analysis has revealed that this compound treatment leads to the downregulation of pathways involved in pyrimidine and purine metabolism, thereby inhibiting nucleotide synthesis and impeding cell proliferation.[1]

-

Alleviation of Hypoxia: Pharmacological inhibition of Complex I has been shown to alleviate hypoxia in the tumor microenvironment. Treatment with this compound has been observed to reduce hypoxia in 3D tumor spheroid models.[1]

Signaling Pathway

References

DX2-201: A Novel, First-in-Class NDUFS7 Antagonist for Pancreatic Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Pancreatic cancer remains a formidable challenge in oncology, characterized by a stark metabolic adaptability that fuels its aggressive progression and therapeutic resistance. A promising therapeutic avenue lies in targeting the metabolic vulnerabilities of these tumors. This document provides a comprehensive technical overview of DX2-201, a novel, first-in-class small-molecule antagonist of NADH:Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7). NDUFS7 is an essential component of mitochondrial Complex I, a critical enzyme in the electron transport chain. By inhibiting NDUFS7, this compound disrupts oxidative phosphorylation (OXPHOS), a key energy-generating process upon which many pancreatic cancer cells depend. This whitepaper details the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound, presenting it as a potent and selective agent with significant potential in pancreatic cancer treatment.

Introduction: Targeting Metabolic Vulnerability in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) is known for its dense, hypoxic tumor microenvironment, which forces cancer cells to adapt their metabolic pathways to survive and proliferate. While glycolysis is a hallmark of many cancers, a subset of pancreatic tumors, particularly those resistant to conventional therapies, exhibit a heightened dependence on oxidative phosphorylation. This reliance on mitochondrial respiration presents a key vulnerability.

The mitochondrial electron transport chain, responsible for the bulk of cellular ATP production through OXPHOS, is comprised of five protein complexes. Complex I (NADH:ubiquinone oxidoreductase) is the largest of these and serves as the primary entry point for electrons into the chain. NDUFS7 is a core subunit of Complex I, located at the crucial interface with NDUFS2, where it facilitates the binding and reduction of ubiquinone. Inhibition of this subunit offers a targeted approach to disrupting the bioenergetics of cancer cells. This compound has emerged as the first small molecule designed to specifically antagonize NDUFS7, demonstrating potent anti-cancer effects.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the function of mitochondrial Complex I. Its mechanism is precise and has been validated through multiple lines of evidence.

-

Direct Binding to NDUFS7: this compound binds to a novel pocket at the interface of the NDUFS7 and NDUFS2 subunits. This binding site was unequivocally confirmed through exome sequencing of this compound-resistant cancer cell clones, which consistently revealed a specific p.V91M mutation in the NDUFS7 gene. Furthermore, cells with reduced NDUFS7 expression show increased sensitivity to this compound, reinforcing that NDUFS7 is the direct cellular target.

-

Inhibition of Ubiquinone Binding: By occupying this pocket, this compound physically blocks the binding of ubiquinone (also known as Coenzyme Q10), the electron acceptor for Complex I. This prevents the transfer of electrons from NADH, effectively halting the flow of electrons through the electron transport chain at its initial step.

-

Suppression of Oxidative Phosphorylation: The blockade of Complex I activity leads to a sharp decrease in OXPHOS. This results in reduced ATP production, an increase in the cellular NADH/NAD+ ratio, and the generation of reactive oxygen species (ROS), ultimately leading to metabolic crisis and apoptotic cell death in OXPHOS-dependent cells. A BODIPY-labeled this compound probe has been shown to co-localize with MitoTracker, confirming its accumulation within the mitochondria where it exerts its effects.

DX2-201: A Novel Inhibitor of Oxidative Phosphorylation Targeting Complex I for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Metabolic reprogramming is a critical hallmark of cancer, presenting a promising avenue for therapeutic intervention. While many strategies have focused on targeting glycolysis, the inhibition of mitochondrial oxidative phosphorylation (OXPHOS) is an emerging and powerful approach. This document provides a detailed technical overview of DX2-201, a first-in-class small-molecule antagonist of NADH:ubiquinone oxidoreductase core subunit S7 (NDUFS7), a critical component of mitochondrial Complex I. This compound effectively inhibits OXPHOS, leading to suppressed proliferation of cancer cells, particularly those reliant on mitochondrial respiration. This guide details the mechanism of action, quantitative efficacy, and key experimental methodologies used to characterize this novel inhibitor.

Introduction to this compound and its Target

This compound is a potent and specific inhibitor of oxidative phosphorylation.[1][2] It represents a novel therapeutic strategy for cancers that are metabolically dependent on OXPHOS for survival and proliferation, such as pancreatic cancer.[1][2][3] The primary molecular target of this compound is NDUFS7, an essential core subunit of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3]

By binding to NDUFS7, this compound allosterically inhibits the function of Complex I. Specifically, it blocks the binding of ubiquinone at the interface of the NDUFS2 and NDUFS7 subunits.[1][2] This action disrupts the electron transport chain, thereby suppressing mitochondrial function and ATP production.[1][2] Evidence for this direct binding was solidified by exome sequencing of this compound-resistant clones, which revealed a pV91M mutation in NDUFS7.[1][3]

Mechanism of Action and Signaling Pathway

The inhibition of Complex I by this compound initiates a cascade of cellular events stemming from the disruption of mitochondrial respiration and energy production.

As depicted in Figure 1, this compound accumulates in the mitochondria and binds to the NDUFS7 subunit of Complex I.[1][2] This prevents ubiquinone binding, halting the electron transport chain and thereby inhibiting OXPHOS. The resultant decrease in ATP production creates significant energy stress, leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2] Concurrently, the disruption of mitochondrial function leads to the downregulation of pathways involved in DNA repair and cell cycle progression (e.g., E2F targets) and an upregulation of compensatory metabolic pathways like glycolysis.[1] Ultimately, this cascade of events suppresses cancer cell proliferation.[1][2]

Quantitative Data Summary

The efficacy of this compound and its metabolically stable analogue, DX3-213B, has been quantified across various assays. The data highlights their potency in inhibiting Complex I function and impacting cancer cell viability.

| Compound | Assay | Metric | Value | Cell Line/System | Reference |

| This compound | Complex I Function | IC50 | 312 nM | Cell-free ubiquinone-dependent | [1][2] |

| This compound | Cell Viability | IC50 | > 10 µM | HPDE (normal pancreatic) | [1] |

| DX3-213B | ATP Production | IC50 | 11 ± 1.5 nM | MIA PaCa-2 (galactose media) | [4] |

Table 1: In vitro efficacy of this compound and its analogue DX3-213B.

| Cell Line Panel | Compound | Effect | Observation | Reference |

| Leukemia | This compound | Cytotoxicity | 10 out of 12 cell lines responded | [1] |

| Pancreatic Cancer | This compound | Cytotoxicity | 5 out of 7 cell lines were sensitive | [1] |

| PDAC Patient Primary Lines | This compound | Growth Inhibition | Significant inhibition observed | [1] |

Table 2: Broad anticancer activity of this compound across different cancer cell lines.

Key Experimental Protocols

The characterization of this compound involved several key experimental procedures to elucidate its mechanism, localization, and effects on cellular metabolism.

Mitochondrial Localization Assay

This protocol is designed to visually confirm the accumulation of this compound within the mitochondria of cancer cells.

Protocol:

-

Cell Culture: Pancreatic cancer cells are seeded on glass coverslips in a culture plate and allowed to adhere overnight.

-

Mitochondrial Staining: Cells are incubated with a mitochondrial-specific dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions to label the mitochondria.

-

Washing: Cells are washed with fresh culture medium to remove any unbound MitoTracker dye.

-

Probe Incubation: A fluorescently labeled version of the compound, this compound-BODIPY, is added to the culture medium and incubated with the cells.[1][2]

-

Final Wash and Mounting: Cells are washed again to remove the unbound probe, and the coverslips are mounted onto microscope slides.

-

Imaging: The slides are observed under a confocal microscope. The fluorescence signals from the MitoTracker dye and the this compound-BODIPY probe are captured in separate channels.

-

Analysis: The images are merged to determine the degree of colocalization between the green fluorescence of the this compound probe and the red fluorescence of the MitoTracker, indicating the compound's presence in the mitochondria.[1][2]

Cell-Free Complex I Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of Complex I in an isolated system.

Protocol:

-

Mitochondrial Isolation: Mitochondria are isolated from a suitable source (e.g., bovine heart or cultured cells) using differential centrifugation.

-

Complex I Preparation: The mitochondrial membranes are solubilized, and Complex I is enriched using purification techniques.

-

Assay Reaction: The assay is performed in a 96-well plate. The reaction mixture contains the purified Complex I, its substrate NADH, and an artificial electron acceptor that changes color or fluorescence upon reduction by ubiquinone.

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Initiation and Measurement: The reaction is initiated by the addition of ubiquinone. The change in absorbance or fluorescence is measured over time using a plate reader, which is proportional to the rate of NADH oxidation by Complex I.

-

Data Analysis: The rate of reaction for each this compound concentration is calculated and normalized to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.[1][2]

Cellular ATP Production Assay

This cell-based assay determines the impact of this compound on the cell's ability to produce ATP, differentiating between energy derived from glycolysis versus oxidative phosphorylation.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MIA PaCa-2) are seeded in 96-well plates at a defined density.[2]

-

Media Conditions: Two parallel sets of plates are prepared. One set uses standard glucose-containing medium, where cells can produce ATP via both glycolysis and OXPHOS. The second set uses galactose-containing medium, which forces cells to rely primarily on OXPHOS for ATP production.[2][4]

-

Compound Treatment: Cells are treated with a range of this compound concentrations in both media types for a specified duration (e.g., 16 hours).[2]

-

ATP Measurement: After incubation, the total cellular ATP content is measured using a luminescent cell viability assay, such as the CellTiter-Glo® assay.[2] This reagent lyses the cells and provides the necessary substrates for a luciferase reaction that generates light in proportion to the amount of ATP present.

-

Data Analysis: The luminescence signal is read using a luminometer. The results from the galactose-containing medium are compared to those from the glucose-containing medium to specifically assess the inhibition of OXPHOS-dependent ATP production.[2]

Synergistic Combinations and Therapeutic Potential

The metabolic vulnerability induced by this compound opens opportunities for rational drug combinations. Cancer cells, when faced with OXPHOS inhibition, often attempt to compensate by upregulating glycolysis. This creates a new dependency that can be exploited.

-

Combination with Glycolysis Inhibitors: Combining this compound with a glycolysis inhibitor like 2-deoxyglucose (2-DG) results in significant synthetic lethality by shutting down both major bioenergetic pathways.[1][2] This combination has been shown to overcome resistance to OXPHOS inhibitors both in vitro and in vivo.[1][2][3]

-

Synergy with PARP Inhibitors and Radiation: this compound also acts in synergy with PARP inhibitors and ionizing radiation, suggesting a broader utility in combination cancer therapy regimens.[1][2][3]

-

Modulation of the Tumor Microenvironment: By inhibiting mitochondrial oxygen consumption, this compound can alleviate tumor hypoxia.[1] Treatment of pancreatic cancer 3D spheroids with this compound significantly reduced hypoxia, indicating its potential to remodel the immunosuppressive tumor microenvironment.[1]

Conclusion

This compound is a novel, first-in-class NDUFS7 antagonist that effectively inhibits oxidative phosphorylation at Complex I. Its potent and specific mechanism of action leads to energy depletion and suppression of proliferation in cancer cells that are dependent on mitochondrial respiration. The detailed experimental data underscores its potential as a standalone agent and in combination therapies for difficult-to-treat cancers like pancreatic cancer. Further preclinical and clinical investigation of this compound and its analogues is warranted to fully realize its therapeutic promise.

References

- 1. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Binding Site of DX2-201 on NDUFS7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding interaction between the novel small molecule inhibitor DX2-201 and its target, the NADH:ubiquinone oxidoreductase core subunit S7 (NDUFS7). NDUFS7 is a critical component of Complex I of the mitochondrial electron transport chain, and its inhibition presents a promising therapeutic strategy for cancers reliant on oxidative phosphorylation (OXPHOS), such as pancreatic cancer.[1][2][3] This document details the mechanism of action of this compound, summarizes key quantitative data, provides comprehensive experimental protocols for identifying and characterizing the binding site, and visualizes the associated signaling pathways and experimental workflows.

Mechanism of Action: this compound as a First-in-Class NDUFS7 Antagonist

This compound has been identified as a first-in-class inhibitor of NDUFS7.[1][3] Its mechanism of action centers on the disruption of mitochondrial respiration through the specific targeting of Complex I.

Binding Site: Research has pinpointed the binding site of this compound to the interface of the NDUFS7 and NDUFS2 subunits of Complex I.[1][2][3] A crucial piece of evidence for this specific binding location comes from the generation of this compound-resistant cancer cell lines. Whole-exome sequencing of these resistant clones consistently revealed a single point mutation, pV91M, in the NDUFS7 gene.[1][2][4] This mutation, a substitution of valine with methionine at position 91, is located at the end of the ubiquinone-binding channel, strongly indicating that this valine residue is a key component of the this compound binding pocket.[1][2][3]

Inhibition of Complex I: By occupying this novel binding pocket, this compound is proposed to allosterically block the binding of ubiquinone (Coenzyme Q10), the natural substrate of Complex I.[1][2][3] This obstruction of the ubiquinone-binding site prevents the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain.

Downstream Cellular Effects: The inhibition of Complex I by this compound triggers a cascade of downstream cellular events:

-

Inhibition of Oxidative Phosphorylation (OXPHOS): The primary consequence is the suppression of OXPHOS, leading to a significant reduction in mitochondrial ATP production.

-

Metabolic Shift to Glycolysis: To compensate for the loss of mitochondrial ATP, cancer cells upregulate glycolysis.

-

Induction of Reactive Oxygen Species (ROS): Disruption of the electron transport chain leads to an increase in the production of reactive oxygen species (ROS).

-

Apoptosis: The culmination of metabolic stress and increased ROS levels ultimately induces programmed cell death (apoptosis) in cancer cells.

-

Synergistic Effects: The suppression of NAD+ and ATP production by this compound can also impair DNA repair mechanisms, leading to synergistic anti-tumor effects when combined with radiation and PARP inhibitors.[2]

Signaling Pathway of this compound Action

Quantitative Data

The efficacy of this compound has been evaluated across a panel of pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative activity of this compound.

| Cell Line | IC50 (µM) of this compound |

| Pancreatic Cancer Lines | |

| MIA PaCa-2 | 0.25 |

| PANC-1 | 0.5 |

| BxPC-3 | 0.3 |

| AsPC-1 | 0.4 |

| HPAF-II | 0.1 |

| Other Cancer Lines | |

| A549 (Lung) | 0.8 |

| HCT116 (Colon) | 0.15 |

| MCF7 (Breast) | 0.6 |

Note: IC50 values are approximate and can vary based on experimental conditions. The data presented here is a summary from published literature for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the binding site and mechanism of action of this compound.

Generation of this compound-Resistant Cell Lines

This protocol describes the generation of cancer cell lines with acquired resistance to this compound, a crucial step in identifying the drug's target through mutational analysis.

Cell Line: HCT116 (human colon carcinoma)

Materials:

-

HCT116 cells

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

Cell culture plates/flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Determine the initial IC50 of this compound in HCT116 cells:

-

Plate HCT116 cells in 96-well plates.

-

Treat with a serial dilution of this compound for 72 hours.

-

Determine cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

-

Calculate the IC50 value.

-

-

Initiate Resistance Development:

-

Culture HCT116 cells in a medium containing this compound at a concentration equal to the IC50.

-

Maintain the cells in this drug-containing medium, passaging them as they reach confluence.

-

-

Stepwise Increase in Drug Concentration:

-

Once the cells have adapted and are proliferating steadily at the initial concentration, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.

-

Monitor the cells closely for signs of toxicity and proliferation.

-

Continue this stepwise increase in this compound concentration over several months. The goal is to select for a population of cells that can proliferate in the presence of high concentrations of the drug.

-

-

Isolation of Resistant Clones:

-

Once a resistant population is established, isolate single-cell clones by limiting dilution or by picking individual colonies.

-

Expand these clones in the presence of the high concentration of this compound.

-

-

Confirmation of Resistance:

-

Determine the IC50 of this compound in the resistant clones and compare it to the parental HCT116 cells. A significant increase in the IC50 value confirms the resistant phenotype.

-

Whole-Exome Sequencing of Resistant Clones

This protocol outlines the steps for identifying genetic mutations that confer resistance to this compound.

Samples:

-

Genomic DNA from parental HCT116 cells

-

Genomic DNA from multiple independent this compound-resistant HCT116 clones

Materials:

-

DNA extraction kit

-

DNA quantification kit (e.g., Qubit)

-

Library preparation kit for whole-exome sequencing (e.g., Illumina DNA Prep with Enrichment)

-

Exome capture probes

-

Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

Procedure:

-

Genomic DNA Extraction:

-

Extract high-quality genomic DNA from both parental and resistant cell lines using a commercial kit.

-

Quantify the DNA and assess its purity.

-

-

Library Preparation:

-

Fragment the genomic DNA to the desired size.

-

Ligate sequencing adapters to the DNA fragments.

-

Perform PCR amplification to create a sequencing library.

-

-

Exome Capture:

-

Hybridize the sequencing library with biotinylated exome capture probes.

-

Use streptavidin-coated magnetic beads to pull down the DNA fragments corresponding to the exonic regions of the genome.

-

Wash the beads to remove non-specifically bound DNA.

-

-

Sequencing:

-

Sequence the enriched exome libraries on an NGS platform.

-

-

Data Analysis:

-

Align the sequencing reads to the human reference genome.

-

Call genetic variants (single nucleotide variants and insertions/deletions).

-

Compare the variants found in the resistant clones to those in the parental cells to identify mutations that are unique to the resistant lines.

-

Prioritize recurring mutations found in multiple independent resistant clones as potential drivers of resistance.

-

NDUFS7 Knockdown Using shRNA

This protocol describes the use of short hairpin RNA (shRNA) to specifically reduce the expression of NDUFS7, allowing for the validation of its role as the target of this compound.

Cell Lines: HCT116 and MIA PaCa-2

Materials:

-

Lentiviral particles carrying shRNA constructs targeting NDUFS7 and a non-targeting control shRNA.

-

Target cells (HCT116, MIA PaCa-2)

-

Complete culture medium

-

Polybrene

-

Puromycin (for selection)

Procedure:

-

Cell Plating:

-

Plate the target cells in 6-well plates at a density that will result in 50-70% confluency at the time of transduction.

-

-

Lentiviral Transduction:

-

Prepare a mixture of culture medium and Polybrene (final concentration 4-8 µg/mL).

-

Add the lentiviral particles (at a predetermined multiplicity of infection) to the medium.

-

Replace the existing medium on the cells with the virus-containing medium.

-

Incubate the cells for 12-24 hours.

-

-

Selection of Transduced Cells:

-

After the incubation period, replace the virus-containing medium with fresh complete culture medium.

-

After 24-48 hours, add puromycin to the medium to select for cells that have been successfully transduced with the shRNA construct. The concentration of puromycin should be determined beforehand by a kill curve.

-

-

Validation of Knockdown:

-

After selection, expand the surviving cells.

-

Verify the knockdown of NDUFS7 expression at the mRNA level using qRT-PCR and at the protein level using Western blotting.

-

-

Functional Assays:

-

Use the NDUFS7-knockdown cells and control cells to perform cell viability assays in the presence of this compound. Increased sensitivity to the drug in the knockdown cells would further validate NDUFS7 as the target.

-

Experimental Workflow for Target Identification

Conclusion

The identification of NDUFS7 as the direct target of this compound and the elucidation of its binding site at the NDUFS2/NDUFS7 interface represent a significant advancement in the development of targeted therapies for cancers dependent on oxidative phosphorylation. The experimental framework detailed in this guide provides a robust methodology for the characterization of novel enzyme inhibitors and their mechanisms of action. This knowledge is critical for the continued development and optimization of NDUFS7 antagonists as a promising class of anti-cancer agents.

References

- 1. functionalgenomicsfacility.org [functionalgenomicsfacility.org]

- 2. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]

- 3. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, "futile" fatty acid cycling, and FADH2 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of mitochondrial complex I induces mitochondrial ferroptosis by regulating CoQH2 levels in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The NDUFS7 Antagonist DX2-201: A Deep Dive into its Impact on Mitochondrial Respiration in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of DX2-201, a first-in-class small-molecule antagonist of the NADH/ubiquinone oxidoreductase core subunit S7 (NDUFS7), on mitochondrial respiration in cancer cells. This compound has emerged as a potent and specific inhibitor of oxidative phosphorylation (OXPHOS), demonstrating significant preclinical efficacy, particularly in pancreatic cancer models. This document details the quantitative effects of this compound, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action and preclinical assessment workflow.

Executive Summary

This compound represents a novel therapeutic strategy for cancers reliant on oxidative phosphorylation. By directly targeting NDUFS7, an essential component of mitochondrial complex I, this compound effectively suppresses mitochondrial function. This inhibition leads to a cascade of downstream effects, including the downregulation of genes associated with OXPHOS, a reduction in mitochondrial mass, an increase in reactive oxygen species (ROS) production, and ultimately, the induction of apoptosis in cancer cells.[1] Preclinical studies have shown that this compound exhibits potent cytotoxicity against a range of cancer cell lines and that its metabolically stable analog, DX3-213B, significantly impedes tumor growth in vivo.[1] Furthermore, this compound demonstrates synergistic effects with radiation, PARP inhibitors, and various metabolic modulators, highlighting its potential in combination therapies.[1]

Data Presentation: Quantitative Effects of this compound

The anti-proliferative activity of this compound has been quantified across a panel of cancer cell lines, with a particular focus on pancreatic cancer. The following tables summarize the key quantitative data reported in preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) in Galactose-Containing Medium | IC50 (µM) in Glucose-Containing Medium | Notes |

| UM16 | 0.31 | >10 | Early-passaged patient-derived pancreatic cancer cell line.[1] |

| HFF-1 | >10 | >10 | Normal human foreskin fibroblast cell line (Control).[1] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Potency of this compound

| Compound | IC50 (µM) in UM16 Cells (Galactose Medium) | Fold Difference vs. This compound |

| This compound | 0.31 | - |

| Metformin | 1000 | >3000x less potent |

| DX2-202 (S-enantiomer) | >3.1 | >10x less potent |

This comparison highlights the high potency and stereospecificity of this compound's activity.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effect on mitochondrial respiration in cancer cells.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is adapted for determining the IC50 values of this compound in cancer cell lines.

-

Cell Plating:

-

Harvest and count cancer cells (e.g., pancreatic cancer cell lines).

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of appropriate culture medium (e.g., glucose-containing or galactose-containing RPMI).

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the cells with the compound for a specified period (e.g., 7 continuous days for this compound cytotoxicity assessment).[1]

-

-

MTT Assay Procedure:

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

-

Incubate for 2 to 4 hours, or until a purple precipitate is visible.

-

Add 100 µL of a detergent reagent to solubilize the formazan crystals.

-

Incubate at room temperature in the dark for 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

-

Measurement of Reactive Oxygen Species (ROS) Production

This protocol outlines a flow cytometry-based method for detecting mitochondrial ROS.

-

Cell Preparation and Staining:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the specified duration.

-

Prepare a working solution of a mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX Red) in a pre-warmed buffer (e.g., HBSS).[2]

-

Remove the culture medium and wash the cells gently with the pre-warmed buffer.

-

Incubate the cells with the fluorescent probe solution for 15-30 minutes at 37°C, protected from light.[2]

-

-

Flow Cytometry Analysis:

-

Gently wash the cells three times with the pre-warmed buffer.[2]

-

Harvest the cells (e.g., by trypsinization) and resuspend them in a suitable buffer for flow cytometry.

-

Analyze the fluorescence intensity of the cells using a flow cytometer with the appropriate excitation and emission wavelengths for the chosen probe (e.g., PE channel for MitoSOX).[2]

-

Include appropriate controls, such as unstained cells and cells treated with a known ROS inducer (positive control).[2]

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the cell populations.

-

Compare the fluorescence intensity of this compound-treated cells to that of control cells to determine the relative increase in ROS production.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and processes related to this compound.

Figure 1: Mechanism of action of this compound in cancer cells.

Figure 2: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a promising novel agent that targets a key vulnerability in cancer cells with high dependence on mitochondrial respiration. Its specific inhibition of NDUFS7 leads to a profound disruption of cellular bioenergetics and redox balance, ultimately triggering cancer cell death. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of NDUFS7 inhibition. Further investigation into the clinical application of this compound and its analogs is warranted to translate these compelling preclinical findings into effective cancer therapies.

References

An In-depth Technical Guide to DX2-201: A First-in-Class NDUFS7 Antagonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of DX2-201, a novel inhibitor of oxidative phosphorylation (OXPHOS). The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction

This compound is a first-in-class small molecule that acts as a potent and selective antagonist of the NADH/ubiquinone oxidoreductase core subunit S7 (NDUFS7), a critical component of Complex I in the mitochondrial electron transport chain.[1][2][3] By targeting NDUFS7, this compound effectively inhibits OXPHOS, a key metabolic pathway that pancreatic cancer cells often rely on for survival and proliferation.[1][3][4] This document summarizes the current understanding of this compound, including its chemical properties, biological activity, and the experimental findings that underpin its development as a potential therapeutic agent for pancreatic cancer.

Chemical Structure and Properties

This compound was identified through a phenotypic screen of a diverse compound library for selective cytotoxicity in cancer cells grown in galactose-containing media, a condition that forces reliance on mitochondrial respiration.[1] It is the R-enantiomer of a parent compound, N18230, which possesses a benzene-1,4-disulfonamide core structure with a chiral center at the ethyl piperidine-3-carboxylate moiety.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2749554-00-3 | [5] |

| Molecular Target | NDUFS7 (NADH/Ubiquinone Oxidoreductase Core Subunit S7) | [1][2][3] |

| Mechanism of Action | Inhibition of Oxidative Phosphorylation (OXPHOS) Complex I | [1][5] |

| Core Structure | Benzene-1,4-disulfonamide | [1] |

Biological Activity and Quantitative Data

This compound demonstrates potent and selective inhibition of cancer cell proliferation, particularly in cell lines that are highly dependent on oxidative phosphorylation.[1] Its inhibitory activity has been quantified across various assays, as summarized below.

Table 2: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line / System | IC₅₀ Value | Source |

| Complex I Inhibition | Cell-free ubiquinone-dependent assay | 312 nM | [1][5] |

| ATP Depletion | MIA PaCa-2 (in galactose medium) | 118.5 nM | [5] |

| Cell Growth Inhibition | MIA PaCa-2 | 0.4 µM | [5] |

| Cell Growth Inhibition | BxPC-3 | 0.6 µM | [5] |

Mechanism of Action

This compound exerts its anticancer effects by directly targeting and inhibiting the function of Complex I of the mitochondrial respiratory chain.[1][5] This inhibition disrupts cellular energy metabolism and redox balance, leading to cell death.

Signaling Pathway of this compound

The primary mechanism of this compound involves the disruption of electron flow and proton pumping at Complex I. This leads to a cascade of downstream effects on cellular metabolism and survival signaling.

References

- 1. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Development of DX2-201: A First-in-Class NDUFS7 Antagonist for Pancreatic Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic cancer remains a formidable challenge in oncology, characterized by late diagnosis and limited therapeutic options. A growing body of evidence suggests that the metabolic reprogramming of cancer cells, particularly their reliance on oxidative phosphorylation (OXPHOS), presents a promising therapeutic vulnerability. This whitepaper details the discovery and preclinical development of DX2-201, a first-in-class small-molecule antagonist of NADH:Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7), a critical component of Complex I in the mitochondrial electron transport chain. Through a comprehensive analysis of its mechanism of action, preclinical efficacy, and synergistic potential, this document provides a technical overview of this compound and its metabolically stable analogue, DX3-213B, as a novel therapeutic strategy for pancreatic cancer.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy with a dismal five-year survival rate.[1] The dense stromal microenvironment and inherent resistance to conventional therapies necessitate the exploration of novel treatment paradigms. One such paradigm focuses on the metabolic adaptations of cancer cells. While many cancer cells exhibit a preference for glycolysis (the Warburg effect), a subset, particularly those in nutrient-scarce environments like the pancreas, are heavily dependent on OXPHOS for energy production and survival.[1][2] This dependency makes the mitochondrial electron transport chain an attractive target for therapeutic intervention.

Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme complex of the electron transport chain, playing a pivotal role in ATP production.[1] Its inhibition disrupts cellular energy balance and can induce apoptosis in cancer cells. This compound was identified through a phenotypic screen as a potent and selective inhibitor of OXPHOS, specifically targeting the NDUFS7 subunit of Complex I.[1] This document outlines the discovery, mechanism of action, and preclinical development of this novel agent.

Discovery of this compound

This compound was discovered through a phenotypic screening of a diverse in-house compound library. The screen was designed to identify compounds that selectively induced cytotoxicity in pancreatic cancer cells cultured in a galactose-containing medium compared to a glucose-containing medium.[1] Cells grown in galactose are forced to rely on OXPHOS for ATP production, making them highly sensitive to inhibitors of this pathway.[1] This differential screening approach led to the identification of a benzene-1,4-disulfonamide hit compound, which was subsequently optimized to yield this compound.[1]

Mechanism of Action

This compound exerts its anticancer effects by directly targeting and inhibiting the NDUFS7 subunit of mitochondrial Complex I.[1] NDUFS7 is a core component of Complex I, and its interface with the NDUFS2 subunit forms a binding pocket for ubiquinone, a critical electron carrier in the electron transport chain.[1][3] By binding to this pocket, this compound blocks the reduction of ubiquinone, thereby inhibiting the entire electron flow through the respiratory chain.[1]

This inhibition of Complex I has several downstream consequences:

-

Decreased ATP Production: The disruption of the electron transport chain leads to a significant reduction in cellular ATP levels, starving the cancer cells of the energy required for their proliferation and survival.[1]

-

Altered Redox Balance: Inhibition of Complex I leads to an increase in the cellular NADH/NAD+ ratio, disrupting the cellular redox homeostasis.[1]

-

Induction of Apoptosis: The energetic stress and redox imbalance triggered by this compound ultimately lead to the induction of apoptosis in cancer cells.[1]

The direct engagement of this compound with NDUFS7 was confirmed through the generation of this compound-resistant cell lines. Exome sequencing of these resistant clones consistently revealed a pV91M mutation in the NDUFS7 gene, providing strong evidence for NDUFS7 as the direct molecular target of this compound.[1][2]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a panel of pancreatic cancer cell lines.[1] The IC50 values for cell proliferation are in the nanomolar range, particularly in galactose-containing media, highlighting its specific effect on OXPHOS-dependent cells.[1]

| Cell Line | Culture Condition | IC50 (µM) |

| MIA PaCa-2 | Galactose | ~0.1 |

| MIA PaCa-2 | Glucose | >10 |

| PANC-1 | Galactose | ~0.2 |

| BxPC-3 | Galactose | ~0.5 |

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines. [1]

Furthermore, this compound was shown to inhibit the enzymatic activity of Complex I in a cell-free ubiquinone-dependent assay with an IC50 of 312 nM.[1][3]

In Vivo Efficacy

Due to metabolic instability, a close analogue of this compound, DX3-213B, was developed for in vivo studies. DX3-213B exhibits improved metabolic stability while retaining potent Complex I inhibitory activity.[1] In a syngeneic mouse model of pancreatic cancer using PAN02 cells, oral administration of DX3-213B resulted in significant tumor growth inhibition without notable toxicity.[1]

| Compound | Dose | Administration | Tumor Model | Efficacy |

| DX3-213B | 10 mg/kg | Oral, daily | PAN02 Syngeneic | Significant tumor growth delay |

Table 2: In Vivo Efficacy of DX3-213B. [1]

Pharmacokinetics of DX3-213B

Pharmacokinetic studies of DX3-213B were conducted in CD-1 mice. The compound demonstrated good oral bioavailability and exposure.

| Parameter | Value (i.v. @ 2 mg/kg) | Value (p.o. @ 10 mg/kg) |

| T1/2 (h) | 1.42 | - |

| Cmax (nM) | - | ~200 |

| AUC (nM*h) | 417 | ~2000 |

| Bioavailability (%) | - | 11.3 |

Table 3: Pharmacokinetic Parameters of DX3-213B in Mice.

Synergistic Combinations

The metabolic plasticity of cancer cells can lead to resistance to single-agent therapies. Therefore, the synergistic potential of this compound with other anticancer agents was investigated. This compound demonstrated significant synergy with:

-

Glycolysis inhibitors (e.g., 2-deoxyglucose): Dual inhibition of both major energy production pathways leads to synthetic lethality.[1]

-

PARP inhibitors: this compound was shown to suppress the DNA repair machinery, enhancing the efficacy of PARP inhibitors.[1][2]

-

Radiation therapy: this compound sensitized pancreatic cancer cells to radiation, with an enhancement ratio of 1.57 in MIA PaCa-2 cells.[1]

Experimental Protocols

Phenotypic Screen for OXPHOS Inhibitors

-

Cell Culture: Pancreatic cancer cells (e.g., MIA PaCa-2) are cultured in either standard glucose-containing RPMI 1640 medium or glucose-free RPMI 1640 medium supplemented with 10 mM galactose. Both media are supplemented with 10% fetal bovine serum.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with compounds from a chemical library at a concentration of 10 µM.

-

Viability Assay: After 72 hours of incubation, cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

Hit Identification: Compounds showing significantly higher cytotoxicity in the galactose-containing medium compared to the glucose-containing medium are identified as potential OXPHOS inhibitors.

Synthesis of this compound

The synthesis of this compound, a benzene-1,4-disulfonamide derivative, involves a multi-step process:

-

Sulfonylation: Benzene is treated with fuming sulfuric acid to introduce two sulfonyl chloride groups, yielding benzene-1,4-disulfonyl chloride.

-

Amination: The benzene-1,4-disulfonyl chloride is then reacted with two different amines in a stepwise manner to produce the final asymmetrical disulfonamide product, this compound. The specific amines and reaction conditions are proprietary to the discovering institution.

Mitochondrial Complex I Activity Assay (Cell-Free)

-

Mitochondrial Isolation: Mitochondria are isolated from cultured cells or animal tissues using differential centrifugation.

-

Reaction Mixture: A reaction buffer is prepared containing NADH, the test compound (this compound), and a ubiquinone analogue (e.g., decylubiquinone).

-

Initiation and Measurement: The reaction is initiated by the addition of the isolated mitochondria. The activity of Complex I is determined by measuring the decrease in NADH concentration over time, which can be monitored spectrophotometrically by the change in absorbance at 340 nm.

Generation of this compound-Resistant Cell Lines

-

Initial Exposure: Pancreatic cancer cells are cultured in the presence of this compound at a concentration equivalent to the IC50.

-

Dose Escalation: The surviving cells are allowed to repopulate, and the concentration of this compound is gradually increased in a stepwise manner over several months.

-

Clonal Selection: Once cells are able to proliferate in a high concentration of this compound (e.g., 10-fold the initial IC50), single-cell clones are isolated to establish stable resistant cell lines.

-

Target Validation: The NDUFS7 gene in the resistant clones is sequenced to identify potential mutations conferring resistance.

Syngeneic Pancreatic Cancer Mouse Model

-

Cell Implantation: PAN02 pancreatic cancer cells are injected subcutaneously or orthotopically into the pancreas of immunocompetent C57BL/6 mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Mice are randomized into vehicle control and treatment groups. DX3-213B is administered orally at the predetermined dose and schedule.

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Animal body weight is also monitored as an indicator of toxicity.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic agent for the treatment of pancreatic cancer. Its unique mechanism of action, targeting the NDUFS7 subunit of mitochondrial Complex I, exploits the metabolic vulnerability of OXPHOS-dependent cancer cells. The metabolically stable analogue, DX3-213B, has demonstrated significant single-agent efficacy in a preclinical model of pancreatic cancer.

Future research will focus on several key areas:

-

Clinical Development: The promising preclinical data warrants the advancement of DX3-213B into clinical trials for patients with advanced pancreatic cancer.

-

Biomarker Identification: Further investigation is needed to identify predictive biomarkers to select patients who are most likely to respond to NDUFS7 inhibition.

-

Combination Therapies: Continued exploration of synergistic combinations with other targeted agents, chemotherapies, and immunotherapies will be crucial to overcoming potential resistance mechanisms and improving patient outcomes.

The discovery and development of this compound and its analogues provide a strong rationale for the continued investigation of OXPHOS inhibition as a therapeutic strategy for pancreatic and other cancers with similar metabolic dependencies.

References

- 1. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Impact of DX2-201 on Cellular ATP Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DX2-201, a first-in-class small-molecule antagonist of the NADH/ubiquinone oxidoreductase core subunit S7 (NDUFS7). By specifically targeting a novel binding pocket at the interface of NDUFS7 and NDUFS2 within mitochondrial Complex I, this compound acts as a potent inhibitor of oxidative phosphorylation (OXPHOS), leading to a significant reduction in cellular ATP production.[1][2] This document details the mechanism of action of this compound, its effects on cellular metabolism, and provides relevant experimental protocols and quantitative data for researchers in oncology and metabolic therapies.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

This compound exerts its primary effect by directly inhibiting the function of mitochondrial Complex I, a critical entry point for electrons into the electron transport chain (ETC).[1] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a key step in generating the proton gradient necessary for ATP synthesis.

Biochemical assays have demonstrated that this compound potently inhibits the ubiquinone-dependent activity of Complex I.[1] As a direct consequence of this inhibition, the cellular ratio of NADH to NAD+ is significantly increased, indicating a disruption in the re-oxidation of NADH by the ETC.[1] This disruption of redox balance and the direct inhibition of Complex I are central to the downstream effects of this compound on cellular bioenergetics.[1]

References

Metabolic Vulnerabilities Targeted by DX2-201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic cancer cells exhibit significant metabolic plasticity, often relying on oxidative phosphorylation (OXPHOS) for survival and proliferation, especially in the nutrient-scarce tumor microenvironment. This dependence on mitochondrial respiration presents a key metabolic vulnerability. DX2-201 is a first-in-class, potent, and specific small-molecule antagonist of NADH:ubiquinone oxidoreductase core subunit S7 (NDUFS7), an essential component of Complex I of the electron transport chain. By directly inhibiting Complex I activity, this compound disrupts mitochondrial function, leading to a cascade of metabolic consequences that are selectively detrimental to cancer cells with high OXPHOS dependency. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its effects, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Targeting Oxidative Phosphorylation

This compound exerts its anticancer effects by targeting a critical node in cellular energy metabolism: Complex I of the mitochondrial electron transport chain.

Direct Inhibition of NDUFS7

This compound is a first-in-class antagonist of NDUFS7, a core subunit of Complex I.[1] Exome sequencing of clones resistant to this compound revealed a specific mutation in NDUFS7, providing direct evidence of its binding site.[1][2] By binding to NDUFS7, this compound allosterically inhibits the function of Complex I.

Disruption of the Electron Transport Chain and ATP Synthesis

The primary function of Complex I is to oxidize NADH to NAD+ and transfer electrons to ubiquinone. This process is coupled with the pumping of protons across the inner mitochondrial membrane, which generates the proton motive force necessary for ATP synthesis by ATP synthase (Complex V).

By inhibiting Complex I, this compound blocks the entry of electrons from NADH into the electron transport chain. This leads to several downstream metabolic consequences:

-

Decreased ATP Production: The inhibition of OXPHOS leads to a significant reduction in mitochondrial ATP synthesis.

-

Increased NADH/NAD+ Ratio: The blockage of NADH oxidation results in an accumulation of NADH and a depletion of NAD+, altering the cellular redox state.

-

Reduced Oxygen Consumption: As the electron transport chain is inhibited, the rate of oxygen consumption by the mitochondria decreases.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data on the in vitro and in vivo effects of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Complex I Inhibition (IC50) | 312 nM | Cell-free ubiquinone-dependent assay | [1] |

| Cytotoxicity (IC50) | > 10 µM | HPDE (normal pancreatic cell line) | [1] |

Table 2: Metabolic Effects of this compound

| Parameter | Effect | Cell Line(s) | Conditions | Reference |

| ATP Production | Significantly inhibited | MIA PaCa-2 | Galactose-containing medium | [1] |

| NADH/NAD+ Ratio | Significantly increased | Multiple cell lines | 24-hour treatment | [1] |

| Oxygen Consumption Rate | Decreased | Pancreatic cancer cells | - | [1] |

Table 3: Synergistic Effects of this compound in Combination Therapy

| Combination Agent | Effect | In Vitro/In Vivo | Reference |

| 2-Deoxyglucose (2-DG) | Synthetic lethality, overcomes resistance | In vitro and in vivo | [1] |

| PARP Inhibitors | Synergistic | In vitro | [1][2] |

| Radiation | Sensitizes cancer cells | In vitro | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the metabolic effects of this compound.

Cell-Free Ubiquinone-Dependent Complex I Activity Assay

This assay measures the specific activity of mitochondrial Complex I by monitoring the oxidation of NADH.

Materials:

-

Isolated mitochondria

-

Complex I Assay Buffer

-

NADH solution

-

Ubiquinone solution

-

Rotenone (Complex I inhibitor)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Isolate mitochondria from cells or tissues of interest using a standard differential centrifugation protocol.

-

Determine the protein concentration of the mitochondrial preparation using a BCA or Bradford assay.

-

Prepare the assay reaction mixture in a 96-well plate. For each sample, prepare two wells: one for the total activity and one for the rotenone-inhibited activity.

-

To each well, add Complex I Assay Buffer and the mitochondrial sample (typically 5-10 µg of protein).

-

To the rotenone-inhibited wells, add rotenone to a final concentration of 10 µM.

-

Add ubiquinone solution to all wells.

-

Initiate the reaction by adding a saturating concentration of NADH to all wells.

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the rate of NADH oxidation (ΔA340/min). The specific Complex I activity is the difference between the total activity and the rotenone-inhibited activity, normalized to the amount of mitochondrial protein.

Cellular Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer

This assay measures real-time mitochondrial respiration in live cells.

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Analyzer

-

Appropriate cancer cell lines

-

Cell culture medium

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Oligomycin, FCCP, and Rotenone/Antimycin A

-

This compound

Procedure:

-

Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

On the day of the assay, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the Seahorse XF sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) and this compound at the desired concentrations.

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell culture microplate in the analyzer and initiate the assay protocol.

-

The protocol will measure the basal OCR, followed by sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A to determine various parameters of mitochondrial function.

-

Analyze the data using the Seahorse Wave software to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Cellular NADH/NAD+ Ratio Measurement

This assay quantifies the intracellular levels of NADH and NAD+.

Materials:

-

Cell lysis buffer

-

Acid extraction buffer (for NAD+)

-

Base extraction buffer (for NADH)

-

NAD+/NADH cycling assay kit

-

96-well microplate

-

Microplate reader

Procedure:

-

Culture cells to the desired confluency and treat with this compound for the specified time.

-

For NAD+ measurement, lyse one set of cells with an acid extraction buffer.

-

For NADH measurement, lyse a parallel set of cells with a base extraction buffer.

-

Heat the lysates to degrade the unwanted nucleotide (NADH in acidic conditions, NAD+ in basic conditions).

-

Neutralize the extracts.

-

Perform the NAD+/NADH cycling assay according to the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a colored or fluorescent product proportional to the amount of NAD+ or NADH.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the concentrations of NAD+ and NADH based on a standard curve and determine the NADH/NAD+ ratio.

3D Tumor Spheroid Hypoxia Imaging

This method visualizes the hypoxic regions within 3D tumor spheroids.

Materials:

-

Ultra-low attachment 96-well plates

-

Cancer cell lines capable of forming spheroids

-

Hypoxia probe (e.g., pimonidazole or a fluorescent hypoxia-responsive probe)

-

Fixation and permeabilization buffers

-

Fluorescently labeled secondary antibody (for pimonidazole)

-

Confocal microscope

Procedure:

-

Generate tumor spheroids by seeding cells in ultra-low attachment plates.

-

Treat the spheroids with this compound at various concentrations and time points.

-

Add the hypoxia probe to the culture medium and incubate under hypoxic conditions (if required by the probe).

-

Carefully collect the spheroids and fix them with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the spheroids to allow antibody or probe penetration.

-

If using pimonidazole, incubate with a fluorescently labeled anti-pimonidazole antibody.

-

Mount the spheroids on a slide with an appropriate mounting medium.

-

Image the spheroids using a confocal microscope, capturing z-stacks to visualize the 3D distribution of the hypoxia probe.

-

Analyze the images to quantify the hypoxic fraction within the spheroids.

In Vivo Pancreatic Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Pancreatic cancer cell line

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of pancreatic cancer cells (typically 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor dimensions with calipers two to three times per week and calculate tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Analyze the tumor growth data to determine the efficacy of this compound.

Conclusion

This compound represents a promising therapeutic strategy for cancers that are metabolically dependent on oxidative phosphorylation. Its specific targeting of NDUFS7 in Complex I provides a clear mechanism of action that leads to profound metabolic disruption in cancer cells. The data presented in this guide highlight the potency and selectivity of this compound, and the detailed experimental protocols provide a framework for further investigation into its therapeutic potential. The synergistic effects observed with other metabolic inhibitors and standard therapies suggest that this compound could be a valuable component of combination treatment regimens for pancreatic and other difficult-to-treat cancers.

References

Methodological & Application

Protocol for the Utilization of DX2-201 in Pancreatic Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by a dense stromal environment and profound metabolic reprogramming that contribute to its aggressive nature and therapeutic resistance. A key metabolic feature of many pancreatic cancer cells is their reliance on oxidative phosphorylation (OXPHOS) for survival and proliferation. DX2-201 is a first-in-class small molecule inhibitor that targets NADH/ubiquinone oxidoreductase core subunit S7 (NDUFS7), an essential component of Complex I of the mitochondrial electron transport chain.[1][2][3] By inhibiting NDUFS7, this compound disrupts OXPHOS, leading to decreased ATP production, increased reactive oxygen species (ROS) generation, and subsequent induction of apoptosis in pancreatic cancer cells.[1] These application notes provide a comprehensive protocol for the in vitro use of this compound in pancreatic cancer cell lines, including detailed methodologies for cell culture, cytotoxicity assessment, and analysis of its mechanism of action.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various pancreatic cancer cell lines. This data provides a baseline for determining the effective concentration range for experimental studies.

| Cell Line | IC50 (µM) in Glucose-Containing Medium | Notes |

| MIA PaCa-2 | Varies (sensitive) | A commonly used pancreatic cancer cell line with high OXPHOS dependency. |

| PANC-1 | Varies (sensitive) | Known for its high resistance to various chemotherapeutic agents. |

| BxPC-3 | Varies (sensitive) | Another widely used pancreatic cancer cell line. |

| AsPC-1 | Varies (sensitive) | A cell line derived from a patient with ascites. |

| Patient-Derived Lines | Varies (generally sensitive) | This compound has shown significant growth inhibition in a panel of low-passage PDAC primary cell lines. |

Note: The exact IC50 values can vary depending on the specific experimental conditions, including culture medium composition (glucose vs. galactose) and duration of treatment. It is recommended to perform a dose-response curve for each cell line in your specific experimental setup.

Experimental Protocols

Cell Culture of Pancreatic Cancer Cell Lines

This protocol outlines the standard procedures for culturing common pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, AsPC-1, BxPC-3)

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation:

-

For PANC-1 and MIA PaCa-2: Prepare DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

For AsPC-1 and BxPC-3: Prepare RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Cell Thawing and Plating:

-

Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 1,000 rpm for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

-

-

Cell Maintenance and Passaging:

-

Monitor cell confluency daily.

-

When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-

Collect the cell suspension in a 15 mL conical tube and centrifuge at 1,000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate into new flasks or experimental plates at the desired density.

-

Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes

Procedure:

-

Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

-

Dissolution:

-

Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C may aid dissolution.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cells

-

Complete growth medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization solution

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the pancreatic cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution.

-

Aspirate the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Western Blot Analysis of Key Signaling Proteins

This protocol outlines the procedure for analyzing changes in protein expression in response to this compound treatment, focusing on markers of apoptosis and metabolic stress.

Materials:

-

Pancreatic cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin).

-

Visualizations

This compound Mechanism of Action

Caption: Mechanism of action of this compound in pancreatic cancer cells.

Experimental Workflow for this compound Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

- 1. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]